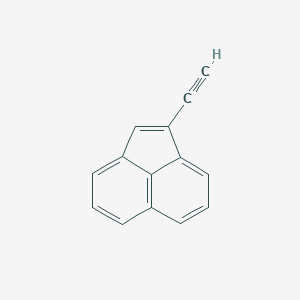

Acenaphthylene, 1-ethynyl-

Description

Contextual Significance in Polycyclic Aromatic Hydrocarbons (PAHs) Research

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds characterized by the presence of multiple fused aromatic rings. researchgate.netmdpi.com They are primarily formed during the incomplete combustion of organic materials such as coal, oil, and wood. researchgate.net PAHs are of significant interest to researchers due to their prevalence in the environment and their diverse chemical and physical properties. researchgate.netmdpi.com Many PAHs are known to have toxic, mutagenic, and carcinogenic properties. researchgate.netnepc.gov.au

The introduction of an ethynyl (B1212043) group onto a PAH core, as seen in 1-ethynylacenaphthylene, dramatically alters the parent molecule's reactivity and potential applications. The ethynyl group is a versatile functional handle that can participate in a wide array of chemical transformations, including cycloaddition reactions, cross-coupling reactions, and polymerization. mdpi.commasterorganicchemistry.com This versatility allows for the construction of more complex molecular architectures and materials with tailored properties.

The study of ethynyl-substituted PAHs like 1-ethynylacenaphthylene is crucial for several reasons:

Materials Science: The rigid, planar structure of the acenaphthylene (B141429) core combined with the reactive ethynyl group makes 1-ethynylacenaphthylene a promising precursor for the synthesis of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The extended π-conjugation in polymers derived from this monomer can lead to desirable electronic and optical properties.

Organic Synthesis: As a building block, 1-ethynylacenaphthylene provides a platform for the synthesis of larger, more complex PAHs and other novel organic molecules through reactions like the Sonogashira coupling. acs.orgjst.go.jp

Combustion Chemistry: Understanding the formation and reactions of ethynyl-substituted PAHs is important in combustion chemistry. For instance, the H-abstraction-C2H2-addition (HACA) mechanism, a key process in the growth of PAHs in flames, can lead to the formation of compounds like 1-ethynylacenaphthylene. wiley.commit.edutandfonline.com

The ultraviolet (UV) spectra of ethynyl-PAHs, including 5-ethynylacenaphthylene, exhibit systematic shifts compared to their parent PAHs, which can aid in their identification in complex mixtures. researchgate.net Specifically, ethynyl substitution typically causes bathochromic (red) shifts in the absorption bands. researchgate.net

Research Trajectory and Evolution of Studies on 1-Ethynylacenaphthylene

The study of 1-ethynylacenaphthylene and related compounds has evolved significantly over time, driven by advancements in synthetic methodologies and a growing interest in the development of novel functional materials.

Early research involving ethynyl-substituted aromatic compounds focused on fundamental synthetic transformations and understanding their basic reactivity. The development of powerful cross-coupling reactions, such as the Sonogashira coupling, revolutionized the synthesis of such compounds, allowing for their efficient preparation from readily available starting materials. acs.orgjst.go.jp

More recent research has shifted towards harnessing the unique properties of 1-ethynylacenaphthylene for specific applications. Key areas of investigation include:

Polymer Chemistry: Researchers have explored the polymerization of ethynyl-substituted PAHs to create highly conjugated polymers. oup.com These polymers are of interest for their potential use in electronic devices.

Supramolecular Chemistry: The rigid structure of the acenaphthylene unit makes it an attractive component for the construction of well-defined supramolecular architectures, such as molecular cages and rings. jst.go.jp

Reaction Mechanisms: Detailed computational and experimental studies have been conducted to elucidate the reaction pathways involving ethynyl-PAHs, particularly in the context of combustion and astrophysics. wiley.commit.edutandfonline.com Theoretical studies have investigated the potential energy surfaces of reactions leading to the formation of ethynyl-PAH isomers, providing insights into their relative stabilities and formation mechanisms. researchgate.net

Cycloaddition Reactions: The ethynyl group of 1-ethynylacenaphthylene can act as a dipolarophile in 1,3-dipolar cycloaddition reactions, providing a route to various five-membered heterocyclic compounds. sinica.edu.twethz.chijrpc.com These reactions are valuable for creating diverse molecular scaffolds with potential biological or material applications.

The progression of research on 1-ethynylacenaphthylene reflects a broader trend in organic chemistry: the transition from the synthesis of novel molecules to the rational design and construction of functional materials and systems with specific, predictable properties. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

135509-94-3 |

|---|---|

Molecular Formula |

C14H8 |

Molecular Weight |

176.21 g/mol |

IUPAC Name |

1-ethynylacenaphthylene |

InChI |

InChI=1S/C14H8/c1-2-10-9-12-7-3-5-11-6-4-8-13(10)14(11)12/h1,3-9H |

InChI Key |

QTWZUODXLMGIRH-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC2=CC=CC3=C2C1=CC=C3 |

Origin of Product |

United States |

Synthesis Methodologies and Mechanistic Investigations of 1 Ethynylacenaphthylene

Direct Synthetic Routes to 1-Ethynylacenaphthylene and its Derivatives

Modern organic synthesis provides several powerful tools for the targeted construction of complex aromatic systems like 1-ethynylacenaphthylene.

Sonogashira Coupling Reactions in Acenaphthylene (B141429), 1-ethynyl- Synthesis

The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne, stands as a cornerstone for the synthesis of 1-ethynylacenaphthylene and its derivatives. This reaction typically employs a palladium catalyst, often in conjunction with a copper(I) co-catalyst, and a base.

The general scheme involves the reaction of a 1-haloacenaphthylene with a protected or terminal alkyne. For instance, the coupling of 1-bromoacenaphthylene (B8710054) with trimethylsilylacetylene, followed by deprotection, yields the desired 1-ethynylacenaphthylene. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity.

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| 1-Haloacenaphthylene | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 1-Ethynylacenaphthylene |

| 1-Bromoacenaphthylene | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 1-(Trimethylsilylethynyl)acenaphthylene |

| 1-Iodoacenaphthylene | Phenylacetylene | Pd(OAc)₂, PPh₃, CuI, Et₃N | 1-(Phenylethynyl)acenaphthylene |

Flash Vacuum Thermolysis (FVT) Approaches for Acenaphthylene Formation

Flash vacuum thermolysis (FVT) is a technique that involves heating a precursor molecule to high temperatures under high vacuum. This high-energy process can induce rearrangements and cyclizations to form strained or complex molecules. In the context of acenaphthylene synthesis, FVT of 1-ethynylnaphthalene (B95080) at high temperatures (e.g., 750°C) can lead to the formation of acenaphthylene. publish.csiro.au This process is believed to proceed through reactive intermediates like methylenecarbenes. publish.csiro.au While effective for forming the acenaphthylene core, this method is less controlled for the direct synthesis of specifically substituted derivatives like 1-ethynylacenaphthylene.

Palladium-Catalyzed Cyclization Strategies Involving Ethynylnaphthalene Precursors

Palladium catalysts are instrumental in promoting intramolecular cyclization reactions to form the acenaphthylene ring system. researchgate.netrhhz.net A common strategy involves the cyclization of 1-alkynyl-8-iodonaphthalene derivatives. researchgate.netrhhz.net The reaction is initiated by the oxidative addition of the palladium(0) catalyst to the carbon-iodine bond. This is followed by a series of steps including imidoylation (if isocyanides are used as reactants) and regioselective addition of the palladium species across the alkyne, ultimately leading to the fused five-membered ring of the acenaphthylene skeleton. rhhz.net These methods can be adapted to synthesize a variety of acenaphthylene derivatives. beilstein-journals.orgresearchgate.netacs.orgscilit.comdivyarasayan.orgfrontiersin.orgresearchtrend.netorganic-chemistry.orgchemrxiv.orgcapes.gov.br

Gold-Catalyzed Annulation and Cyclization Reactions Utilizing Alkynylnaphthalene

Gold catalysts, particularly cationic gold(I) complexes, have emerged as powerful tools for activating alkynes towards nucleophilic attack, enabling a range of annulation and cyclization reactions. d-nb.infonih.govnih.govresearchgate.netutas.edu.au In the synthesis of acenaphthylene derivatives, gold catalysts can promote the cyclization of 1,8-dialkynylnaphthalenes. d-nb.infonih.govnih.govresearchgate.netutas.edu.au Depending on the substrate, the mechanism can involve the formation of vinyl cation intermediates or gold(I) vinylidene species, which can then undergo C-H bond insertion to form the fused ring system. d-nb.infonih.govnih.govresearchgate.netutas.edu.au These reactions can produce indenophenalene derivatives, which are structurally related to acenaphthylene, in moderate to high yields. d-nb.infonih.govnih.govresearchgate.netutas.edu.au Gold-catalyzed reactions offer mild conditions and unique reactivity patterns compared to other transition metals. kyoto-u.ac.jpresearchgate.netacs.orgnih.govmdpi.comresearchgate.netresearchgate.net

Formation Mechanisms of Acenaphthylene, 1-ethynyl- in Complex Chemical Environments

Beyond targeted laboratory synthesis, 1-ethynylacenaphthylene and its parent compound, acenaphthylene, are known to form in high-temperature environments such as combustion processes and interstellar space. Understanding these formation mechanisms is crucial for modeling and mitigating the production of these and other polycyclic aromatic hydrocarbons (PAHs). tsinghua.edu.cnaip.orgumich.edu

Hydrogen Abstraction-C2H2 Addition (HACA) Mechanisms in PAH Growth and 1-Ethynylacenaphthylene Formation

The Hydrogen Abstraction-C₂H₂ Addition (HACA) mechanism is a widely accepted model for the growth of PAHs in fuel-rich combustion environments. jst.go.jprsc.orguhmreactiondynamics.orgnih.govmdpi.comacs.orgresearchgate.net This stepwise mechanism involves the abstraction of a hydrogen atom from an aromatic molecule, creating an aryl radical. This radical then reacts with acetylene (B1199291) (C₂H₂), a common species in these environments, leading to the addition of a vinyl group. Subsequent cyclization and aromatization steps can then lead to the growth of the PAH.

In the context of naphthalene (B1677914), the HACA mechanism can lead to the formation of acenaphthylene. uhmreactiondynamics.orgnih.govosti.gov Specifically, the reaction of a 1-naphthyl radical with acetylene can produce 1-ethynylnaphthalene and acenaphthylene. uhmreactiondynamics.org Computational studies have shown that the formation of the five-membered ring of acenaphthylene is often kinetically favored over the formation of a third six-membered ring, such as in phenanthrene (B1679779) or anthracene. uhmreactiondynamics.orgnih.govacs.org At combustion-relevant temperatures, acenaphthylene can be a major product from the reaction of naphthalene with acetylene. nih.govacs.org The formation of ethynyl-substituted PAHs, including potentially 1-ethynylacenaphthylene, is also observed in these environments, often as intermediates or side products of the main PAH growth pathways. researchgate.net

| Precursor | Key Intermediate | Product(s) | Environment |

| Naphthalene | 1-Naphthyl radical | 1-Ethynylnaphthalene, Acenaphthylene | Combustion |

| Naphthalene | 2-Naphthyl radical | 2-Ethynylnaphthalene | Combustion |

| Phenyl radical | Phenylacetylene | Naphthalene | Combustion |

Thermal Isomerization and Cyclization Pathways to Acenaphthylene Structures

The high-temperature chemistry of 1-ethynylacenaphthylene is characterized by complex isomerization and cyclization reactions. These transformations are often observed under flash vacuum thermolysis (FVT) or pyrolysis conditions and are critical in the formation of various polycyclic aromatic hydrocarbons (PAHs) and their cyclopenta-fused analogues. publish.csiro.aursc.orgiupac.org

One of the primary pathways observed is the thermal isomerization between 1-ethynylacenaphthylene and its isomers, most notably 3-ethynylacenaphthylene. rsc.orgiupac.org This interconversion is thought to proceed through a highly strained transient intermediate, cyclopenta[bc]acenaphthylene. rsc.orgiupac.org This process involves a sophisticated ring-contraction/ring-expansion (RCRE) mechanism. iupac.org For instance, the flash vacuum thermolysis of 5-(1-chloroethenyl)acenaphthene leads to the formation of both 1-ethynylacenaphthylene and 3-ethynylacenaphthylene, providing evidence for the intermediacy of cyclopenta[bc]acenaphthylene. rsc.org Similarly, high-temperature FVT experiments on pyracylene also yield both 1-ethynyl- and 3-ethynylacenaphthylene, suggesting their interconversion at temperatures of 1000 °C and above. iupac.org

Another significant mechanistic pathway involves the rearrangement of the ethynyl (B1212043) group itself. Under high-temperature FVT conditions, terminal ethynes can undergo a reversible isomerization into a highly reactive ethylidene carbene. iupac.org Computational studies support a vinylidene mechanism, where a 1,2-hydrogen shift in the ethynyl moiety forms a vinylidene intermediate, which is a key step leading to the closure of a cyclopenta-ring. researchgate.net This type of rearrangement is fundamental in the thermal conversion of various ethynyl-substituted PAHs into cyclopenta-fused systems. iupac.orgresearchgate.net

The formation of 1-ethynylacenaphthylene itself can be a product of such thermal rearrangements starting from different precursors. Flash vacuum pyrolysis of phenanthrene-3,4-dicarboxylic anhydride, for example, produces a pyrolysate containing both 1-ethynylacenaphthylene and 3-ethynylacenaphthylene. publish.csiro.au The proposed mechanism involves aryne formation, subsequent ring contraction, and carbene insertion. publish.csiro.au

The table below summarizes key thermal reactions leading to or involving the isomerization of 1-ethynylacenaphthylene.

| Precursor/Starting Material | Conditions | Key Products | Proposed Intermediate/Mechanism |

| 5-(1-chloroethenyl)acenaphthene | Flash Vacuum Thermolysis (FVT), T ≤ 1000 °C | Acenaphthylene, 1-ethynylacenaphthylene, 3-ethynylacenaphthylene | Cyclopent[bc]acenaphthylene via RCRE mechanism |

| Pyracylene | FVT, T ≥ 1000 °C | 1-ethynylacenaphthylene, 3-ethynylacenaphthylene | Cyclopenta[bc]acenaphthylene via RCRE or Stone-Wales rearrangement |

| Phenanthrene-3,4-dicarboxylic anhydride | Flash Vacuum Pyrolysis, 860-870 °C | 1-ethynylacenaphthylene, 3-ethynylacenaphthylene, Phenanthrene | Aryne formation, ring contraction, carbene insertion |

| Ethynyl-substituted PAHs (general) | FVT | Cyclopenta-fused PAHs | Vinylidene mechanism via 1,2-H shift to form an ethylidene carbene |

This table is based on data from references publish.csiro.au, rsc.org, and iupac.org.

Role of Radical Intermediates in 1-Ethynylacenaphthylene Reaction Kinetics

The presence of various ethynylacenaphthylene isomers, including 1-ethynylacenaphthylene, in flame environments points to formation pathways involving acenaphthyl radicals. osti.gov Studies involving the analysis of benzene (B151609)/oxygen flames have successfully identified four isomers of acenaphthyl radicals. The subsequent reactions of these radicals, such as with acetylene, are believed to lead to the formation of different ethynylacenaphthylene isomers. osti.gov The identification of specific scavenging products, such as methylthioacenaphthylenes, from flame samples provides strong evidence for the existence of these radical intermediates. osti.gov

The kinetics of these reactions are complex and influenced by factors such as temperature, pressure, and the concentration of reactants. wikipedia.orgox.ac.uk The rate of reaction is determined by the slowest step in the multi-step mechanism, often referred to as the rate-determining step. wikipedia.org For radical reactions, this can involve the initial formation of the radical (initiation) or a specific propagation step. numberanalytics.com

The table below details the identified acenaphthyl radical isomers and their significance in the formation of ethynylacenaphthylenes.

| Radical Intermediate | Method of Detection/Inference | Implied Product(s) | Significance in Reaction Kinetics |

| 1-Acenaphthyl radical | Inferred from methylthioacenaphthylene scavenging products in flames | 1-Ethynylacenaphthylene | A key intermediate in the high-temperature synthesis and isomerization pathways. |

| 3-Acenaphthyl radical | Inferred from methylthioacenaphthylene scavenging products in flames | 3-Ethynylacenaphthylene | Its formation and subsequent reactions contribute to the observed isomer distribution. |

| 4-Acenaphthyl radical | Inferred from methylthioacenaphthylene scavenging products in flames | 4-Ethynylacenaphthylene | Demonstrates the complexity of radical addition sites on the acenaphthylene core. |

| 5-Acenaphthyl radical | Inferred from methylthioacenaphthylene scavenging products in flames | 5-Ethynylacenaphthylene | Its relative abundance provides data for kinetic modeling of combustion processes. |

This table is based on data from reference osti.gov.

Derivatization and Functionalization Chemistry of 1 Ethynylacenaphthylene

Strategies for Extending π-Conjugated Systems of Acenaphthylene (B141429), 1-ethynyl-

Arylethynyl π-Bridge Introduction and Conjugation Enhancement

The introduction of arylethynyl π-bridges is a key method for modulating the electronic structure of acenaphthylene-based dyes. The connection of a phenyl group to the acenaphthylene core via an ethynyl (B1212043) linker creates a more extensive network for electron delocalization. researchgate.net This enhancement of the π-conjugated system often leads to significant changes in the material's absorption and emission spectra.

For instance, a phenylethynyl derivative of an acenaphthylene-based chromophore demonstrated a conversion efficiency of 2.51% in a dye-sensitized solar cell. researchgate.net The efficiency of this particular compound was further improved to 3.15% with the addition of a co-adsorbent, highlighting the potential of this molecular design. The electronic conjugation in such systems can be so effective that it facilitates intramolecular exciton migration towards terminal groups, which can, in turn, increase the total fluorescence quantum yield. The planarity of the backbone plays a crucial role; a more twisted conformation between the acenaphthylene and the aryl ring can lead to less efficient conjugation. researchgate.net

Table 1: Performance of Acenaphthylene-Based Dye with Phenylethynyl Bridge

| Derivative | Voc (V) | Jsc (mA/cm²) | FF | Conversion Efficiency (%) |

|---|---|---|---|---|

| Phenylethynyl (6a) | 0.365 | 13.32 | 0.52 | 2.51 researchgate.net |

Voc: Open-circuit voltage, Jsc: Short-circuit current density, FF: Fill factor, CDCA: Chenodeoxycholic acid

Incorporation of Heterocyclic Moieties (e.g., Thiophene, Benzotriazole) into Ethynylacenaphthylene Dyes

To further modify the optoelectronic properties of 1-ethynylacenaphthylene derivatives, heterocyclic moieties are often incorporated into the π-bridge. researchgate.net Thiophene and benzotriazole are two such heterocycles that have been successfully employed to extend conjugation. researchgate.net Thiophene, a five-membered aromatic ring containing a sulfur atom, and its derivatives are known to be valuable components in a wide range of pharmacologically active compounds and functional materials. Benzotriazole is a bicyclic compound with a fused benzene (B151609) and triazole ring, recognized for its diverse biological activities and applications as a synthetic precursor.

Table 2: Spectroscopic Data for Acenaphthylene Dyes with Different π-Bridges

| π-Bridge Moiety | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm⁻¹) |

|---|---|---|---|

| Phenyl (6a) | 417 | 599 | 2889 researchgate.net |

| Thiophene (6b) | 442 | 647 | 3321 researchgate.net |

| Benzotriazole (6c) | 436 | 632 | 3215 researchgate.net |

Directed Functionalization at Specific Molecular Sites of 1-Ethynylacenaphthylene

The ability to selectively functionalize 1-ethynylacenaphthylene and its precursors at specific molecular sites is crucial for creating complex, well-defined architectures. Research has shown that related compounds, such as 1-ethynylnaphthalene (B95080) and 1-(aryl-ethynyl)naphthalenes, can undergo reactions that lead to selective functionalization at either boron or carbon, forming stable products.

One notable synthetic route involves the reaction of 1-(aryl-ethynyl)naphthalenes with boron tribromide (BBr₃) to synthesize 1-boraphenalenes. These resulting compounds possess a planar C₁₂B core and can be selectively functionalized, demonstrating a method for directed modification of the peri-positions of the naphthalene (B1677914) system, which is analogous to the acenaphthylene core. Another synthetic strategy for creating acenaphthylene-based chromophores involves a multi-step process starting from 1,2-dibromoacenaphthylene. This precursor undergoes a Sonogashira coupling reaction with an appropriate ethynyl derivative, allowing for the directed introduction of functional groups at the 1- and 2-positions of the acenaphthylene system.

Formation of Novel Polycyclic Aromatic Systems from Ethynylacenaphthylene Precursors

The reactive ethynyl group on the acenaphthylene scaffold serves as a key functional handle for the synthesis of larger, more complex polycyclic aromatic hydrocarbons (PAHs). These reactions often involve intramolecular cyclization or isomerization events, leading to the formation of new fused ring systems.

Synthesis of Acenaphtho[1,2-a]pyrene Derivatives via Isomerization

Derivatives of acenaphtho[1,2-a]pyrene can be synthesized from precursors containing ethynyl groups at the peri-positions of a naphthalene core. Specifically, 1,8-naphthylene–ethynylene compounds have been shown to undergo thermal isomerization to form acenaphtho[1,2-a]pyrene structures. This transformation highlights the utility of strategically placed alkyne functionalities in facilitating complex cyclization cascades.

A related approach involves the synthesis of diacenaphtho[1,2-e:1′,2′-l]pyrene. This process utilizes a palladium-catalyzed cross-coupling reaction followed by an acid-catalyzed cycloisomerization to construct the central pyrene moiety. This method demonstrates how ethynyl-acenaphthene precursors can be coupled and subsequently cyclized to generate elaborate, fused PAH systems.

Generation of Indenophenalene-Based Derivatives from Dialkynylnaphthalenes

The synthesis of indenophenalene derivatives represents another pathway for elaborating the structures of PAHs from alkyne precursors. A gold-catalyzed annulation of 1,8-dialkynylnaphthalenes has been developed to produce these complex systems. This method takes advantage of the unique reactivity conferred by the two alkynyl substituents at the peri-position of the naphthalene ring system. The reaction can proceed through different mechanisms, including one involving vinyl cation intermediates or a dual gold catalysis pathway, depending on the specific substrate. This bidirectional 1,8-diyne cyclization provides a direct route to the indenophenalene core, a valuable subunit for advanced organic materials.

Advanced Spectroscopic Characterization Techniques for Acenaphthylene, 1 Ethynyl and Its Derivatives

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides critical insights into the conjugated π-systems of aromatic compounds. For Acenaphthylene (B141429), 1-ethynyl-, these techniques reveal how the addition of an ethynyl (B1212043) group to the acenaphthylene core modifies its electronic transitions.

UV-Vis Absorption Spectroscopy for Conjugation Analysis

The introduction of an ethynyl group to a polycyclic aromatic hydrocarbon (PAH) framework extends the π-conjugated system, which systematically affects its ultraviolet-visible (UV-Vis) absorption spectrum. researchgate.netresearchgate.net Studies on various ethynyl-substituted PAHs, including 1-ethynylacenaphthylene, demonstrate predictable and informative spectral shifts. tandfonline.com

The UV-Vis spectra of PAHs are typically characterized by several absorption bands, most notably the p-band (para-band) at higher wavelengths and the β-band (beta-band) at lower wavelengths. researchgate.net The addition of an ethynyl substituent results in a bathochromic (red) shift for all electronic transitions. researchgate.net Specifically, research has shown that ethynyl substitution leads to an average bathochromic shift of approximately 18 nm for the p-band and 5 nm for the β- and β'-bands. researchgate.netnih.gov

Furthermore, the position of the ethynyl group on the aromatic core influences which band is more significantly affected. tandfonline.com Substitution along the short axis of the molecule, as is the case for 1-ethynylacenaphthylene, tends to produce a more pronounced bathochromic shift in the higher-wavelength p-band. tandfonline.com This substitution also consistently causes an amplification of the p-band relative to the β-band. researchgate.nettandfonline.com These regular and predictable effects are so consistent that the UV spectrum alone can often be used to distinguish the position of the ethynyl group on the PAH molecule. tandfonline.comnih.gov

| Band | Typical Wavelength Region | Effect of Ethynyl Substitution | Average Bathochromic Shift |

|---|---|---|---|

| p-band | Higher Wavelength | Bathochromic Shift & Amplification | ~18 nm researchgate.net |

| β-band | Lower Wavelength | Bathochromic Shift | ~5 nm researchgate.net |

| β'-band | Lower Wavelength | Bathochromic Shift | ~5 nm researchgate.net |

Fluorescence Spectroscopy and Quantum Yield Studies

Fluorescence spectroscopy is a powerful tool for investigating the emissive properties of molecules. horiba.com It involves exciting a molecule to a higher electronic state and measuring the light emitted as it returns to the ground state. horiba.com The fluorescence quantum yield (Φ) is a critical parameter derived from these studies, defined as the ratio of photons emitted to photons absorbed. wikipedia.orgedinst.com It provides a direct measure of the efficiency of the fluorescence process. edinst.com

While detailed fluorescence and quantum yield data for Acenaphthylene, 1-ethynyl- are not extensively documented in the surveyed literature, studies on related ethynyl-substituted PAHs, such as ethynylphenanthrene derivatives, provide valuable insights. jyu.firesearchgate.net For these related compounds, only fluorescence is typically detected for the uncoordinated organic ligand, while coordination to a heavy atom like gold(I) can induce phosphorescence. jyu.firesearchgate.net

The quantum yield of a fluorophore can be significantly influenced by its molecular structure and environment. wikipedia.org For Acenaphthylene, 1-ethynyl-, a fluorescence spectroscopy study would aim to determine its emission spectrum, fluorescence lifetime (the average time spent in the excited state), and quantum yield. horiba.com These data would reveal the impact of the ethynyl group on the de-excitation pathways of the acenaphthylene chromophore.

| Parameter | Definition | Significance |

|---|---|---|

| Emission Maximum (λem) | Wavelength of maximum fluorescence intensity. | Indicates the energy of the fluorescent transition. |

| Fluorescence Lifetime (τ) | Average time a molecule remains in the excited state before emitting a photon. horiba.com | Provides information on excited-state dynamics and quenching processes. |

| Quantum Yield (Φ) | Ratio of photons emitted to photons absorbed. wikipedia.orgedinst.com | Measures the efficiency of the fluorescence process. |

Electrochemical Characterization Techniques

Electrochemical methods are indispensable for probing the redox behavior of electroactive species like Acenaphthylene, 1-ethynyl-. jh.edu These techniques measure how a compound responds to an applied potential, providing data on its electron-donating and -accepting capabilities.

Cyclic Voltammetry for Redox Properties and Energy Level Determination

Cyclic voltammetry (CV) is a versatile electroanalytical technique used to study the redox properties of a chemical species. jh.edubasinc.com In a CV experiment, the potential is swept linearly and then reversed, and the resulting current is measured. The resulting plot, a voltammogram, provides information about the oxidation and reduction potentials of the analyte. jh.edu These potentials are a measure of the tendency of the species to lose or gain electrons. wikipedia.org

For conjugated molecules like Acenaphthylene, 1-ethynyl-, the first oxidation and reduction potentials obtained from CV can be used to estimate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), respectively. umich.edu The HOMO level is associated with the molecule's ability to donate an electron (oxidation), while the LUMO level relates to its ability to accept an electron (reduction). wuxibiology.com The difference between the HOMO and LUMO energies provides an electrochemical estimate of the energy gap. umich.edu

While specific experimental CV data for Acenaphthylene, 1-ethynyl- is not detailed in the available research, the technique would involve measuring its oxidation and reduction peak potentials relative to a reference electrode. These values would then be used in empirical equations to calculate the HOMO and LUMO energy levels.

| Parameter | Symbol | Method of Determination | Derived Information |

|---|---|---|---|

| Oxidation Potential | Eox | Anodic peak potential from CV. | Used to estimate HOMO energy level. umich.edu |

| Reduction Potential | Ered | Cathodic peak potential from CV. | Used to estimate LUMO energy level. umich.edu |

| HOMO Energy | EHOMO | Calculated from Eox vs. a reference (e.g., Fc/Fc+). | Energy of the highest occupied molecular orbital. |

| LUMO Energy | ELUMO | Calculated from Ered vs. a reference. | Energy of the lowest unoccupied molecular orbital. |

| Electrochemical Band Gap | Eg | Difference between EHOMO and ELUMO. | Estimate of the HOMO-LUMO energy gap. |

Nuclear Magnetic Resonance (NMR) Applications in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds. compoundchem.com It provides detailed information about the carbon-hydrogen framework of a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR for Molecular Framework Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide distinct information about the molecular structure of Acenaphthylene, 1-ethynyl-. The ¹H NMR spectrum reveals the chemical environment of each proton, its multiplicity (splitting pattern), and the number of protons it represents (integration). compoundchem.com The ¹³C NMR spectrum shows a signal for each chemically unique carbon atom in the molecule. libretexts.org

For Acenaphthylene, 1-ethynyl-, the ¹H NMR spectrum would be expected to show signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons on the acenaphthylene core, as well as a distinct signal in the acetylenic region (typically 2.5-3.5 ppm) for the ethynyl proton. compoundchem.com The coupling patterns between adjacent protons would confirm their relative positions.

The ¹³C NMR spectrum would display signals for the aromatic carbons, the vinylic carbons of the five-membered ring in the acenaphthylene system, and the two acetylenic carbons of the ethynyl group (typically in the 65-90 ppm range). libretexts.org The specific chemical shifts provide a fingerprint of the molecule's carbon skeleton. While experimental spectra for this specific compound are not provided in the search results, a table of expected chemical shifts can be predicted based on the parent acenaphthylene structure chemicalbook.com and known substituent effects of the ethynyl group.

| Nucleus | Type of Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Aromatic & Vinylic Protons (Acenaphthylene core) | 7.0 - 8.5 |

| Acetylenic Proton (-C≡C-H) | 2.5 - 3.5 | |

| ¹³C | Aromatic & Vinylic Carbons (Acenaphthylene core) | 120 - 145 |

| Acetylenic Carbons (-C≡C-H) | 65 - 90 |

Fluorine-19 (¹⁹F) NMR for Mechanistic Tracing and Mixture Characterization

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful analytical technique for the study of fluorinated organic compounds, including derivatives of Acenaphthylene, 1-ethynyl-. The unique properties of the ¹⁹F nucleus—namely its 100% natural abundance, high gyromagnetic ratio, and spin quantum number of ½—make it a highly sensitive NMR probe, comparable to ¹H. magritek.com Furthermore, the vast chemical shift range of ¹⁹F NMR, which spans over 800 ppm, provides exceptional signal dispersion, minimizing the signal overlap that can complicate ¹H NMR spectra. alfa-chemistry.com This high resolution allows for the precise identification and quantification of different fluorinated species within a complex mixture, often without the need for chromatographic separation. magritek.comnih.gov These features make ¹⁹F NMR an ideal tool for monitoring reaction progress, identifying transient intermediates, and characterizing product mixtures in the synthesis and modification of fluorinated acenaphthylene derivatives.

Mechanistic Tracing

The sensitivity of the ¹⁹F NMR chemical shift to the local electronic environment allows it to serve as an effective "spectroscopic spy" for tracing reaction mechanisms. scholaris.ca Any change in the chemical structure surrounding the fluorine atom, such as bond formation or cleavage, will induce a change in its chemical shift. By acquiring ¹⁹F NMR spectra at various time points during a reaction, one can monitor the depletion of fluorinated starting materials and the formation of intermediates, byproducts, and final products in real-time. magritek.commdpi.com

For instance, in reactions involving fluorinated acenaphthylene derivatives, the progress can be followed by observing the disappearance of the signal corresponding to the reactant and the simultaneous appearance of new signals corresponding to the product(s). A study on the synthesis of 6-fluorochrysene (B3336797) via photocyclization demonstrated this principle effectively. nih.gov The reaction was monitored by ¹⁹F NMR, where the signal for the starting fluoroalkene diminished as the signal for the cyclized 6-fluorochrysene product emerged, allowing for the tracking of the reaction's progression over time. nih.gov

Similarly, in a nucleophilic aromatic substitution (SNAr) reaction where a fluorine atom is displaced, ¹⁹F NMR can be used to track the formation of the fluoride (B91410) ion byproduct, which appears as a distinct signal, often around -139 to -145 ppm for hydrofluoric acid. magritek.com This provides direct evidence of the substitution mechanism and allows for kinetic analysis.

Mixture Characterization

The high resolution of ¹⁹F NMR is particularly advantageous for characterizing complex mixtures of fluorinated isomers or byproducts that are often generated during synthesis. In the context of Acenaphthylene, 1-ethynyl- derivatives, fluorination reactions can potentially yield multiple regioisomers. Differentiating these isomers using ¹H or ¹³C NMR can be challenging due to spectral complexity and overlapping signals. However, the distinct ¹⁹F chemical shift for each isomer allows for unambiguous identification and quantification.

Research on various monofluorinated polycyclic aromatic hydrocarbons (PAHs) has shown that the ¹⁹F chemical shift is highly dependent on the position of the fluorine atom on the aromatic framework. nih.govresearchgate.net For example, a fluorine atom located in a sterically crowded "bay region" of a PAH will have a significantly different (often downfield) chemical shift compared to a fluorine atom in a less hindered position. nih.govresearchgate.net

A full NMR characterization of 5-fluoroacenaphthylene , a key derivative, provides specific data points that can be used as a reference for identifying this compound in a reaction mixture. nih.gov The table below presents the characteristic ¹⁹F NMR data for 5-fluoroacenaphthylene, along with hypothetical data for a plausible precursor and a byproduct to illustrate how they could be distinguished in a mixture.

Interactive Table 1: Example ¹⁹F NMR Data for Characterization of a Reaction Mixture

| Compound Name | Role in Reaction | Fluorine Position | Typical ¹⁹F Chemical Shift (δ) in CDCl₃ (ppm) | Key Coupling Constants (J) (Hz) |

| 1-Ethynyl-5-fluoronaphthalene | Precursor | C-5 | ~ -115.0 | ³JHF ≈ 8.5, ⁴JHF ≈ 5.0 |

| 5-Fluoroacenaphthylene | Product | C-5 | -123.6 | ³JHF = 10.3 (to H-4), ⁴JHF = 6.0 (to H-6) |

| 4-Fluoroacenaphthylene | Isomeric Byproduct | C-4 | ~ -120.1 | ³JHF ≈ 10.0, ⁴JHF ≈ 2.5 |

Note: Data for 5-Fluoroacenaphthylene is from published research nih.gov. Data for the precursor and byproduct are representative values based on typical shifts for similar aromatic fluorides and are included for illustrative purposes.

The distinct chemical shifts and coupling patterns for the product, precursor, and potential byproduct would allow for their simultaneous detection and quantification from a single ¹⁹F NMR spectrum of the crude reaction mixture. This capability eliminates the need for laborious separation and purification steps during process optimization and mechanistic investigation.

Computational Chemistry and Theoretical Modeling of Acenaphthylene, 1 Ethynyl

Reaction Pathway and Potential Energy Surface (PES) Analysis for 1-Ethynylacenaphthylene Formation and Reactions

The study of chemical reactions involving 1-ethynylacenaphthylene often involves the exploration of the potential energy surface (PES). muni.cz A PES is a mathematical or graphical representation of the energy of a molecular system as a function of its geometry. muni.cz It provides a map of all possible conformations and the energy barriers that separate them. researchgate.net

Key features of a PES include minima, which correspond to stable reactants, products, and intermediates, and saddle points, which represent transition states—the highest energy point along a reaction pathway. muni.czresearchgate.net By mapping out the PES for the formation and subsequent reactions of 1-ethynylacenaphthylene, chemists can identify the most likely reaction mechanisms. researchgate.net For instance, the formation of 1-ethynylacenaphthylene from the reaction of acenaphthylene (B141429) with acetylene (B1199291) can be studied by calculating the energies of reactants, intermediates, transition states, and products. researchgate.net This allows for the determination of activation energies and reaction enthalpies, providing a detailed picture of the reaction's progress. chemrxiv.orgchemalive.com

Kinetic Modeling and Rate Constant Determination of Reactions Involving 1-ethynylacenaphthylene

Kinetic modeling aims to simulate the rates of chemical reactions and predict how the concentrations of reactants and products change over time. nih.govresearchgate.net A key component of kinetic modeling is the rate constant (k), which quantifies the speed of a reaction. uri.edumetu.edu.tr

| Kinetic Parameter | Computational Method | Significance for 1-Ethynylacenaphthylene Reactions |

|---|---|---|

| Activation Energy (Ea) | DFT, G3(MP2,CC)//B3LYP | Determines the energy barrier for a reaction to occur. fiveable.me |

| Rate Constant (k) | Transition State Theory (TST), RRKM-ME | Quantifies the speed of elementary reaction steps. researchgate.netresearchgate.netphysicsandmathstutor.com |

| Reaction Mechanism | PES Analysis, Kinetic Modeling | Elucidates the step-by-step process of chemical transformations. researchgate.netresearchgate.net |

Prediction of Reactive Sites and Chemoselectivity through Computational Approaches

Computational methods are invaluable for predicting the reactive sites within a molecule and the chemoselectivity of its reactions. nih.govrsc.org For 1-ethynylacenaphthylene, which possesses multiple potential reaction sites on its polycyclic aromatic framework and the ethynyl (B1212043) group, understanding where a reaction is most likely to occur is crucial.

Analysis of the electronic structure, particularly the distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can indicate regions that are susceptible to electrophilic or nucleophilic attack. nih.gov Furthermore, calculated atomic charges and electrostatic potential maps can highlight areas of high or low electron density, providing further clues about reactivity. nih.gov By comparing the activation energies for reactions at different sites on the 1-ethynylacenaphthylene molecule, computational chemists can predict the most favorable reaction pathway and, therefore, the major product that will be formed. This predictive capability is essential for designing selective synthetic routes and understanding the formation of specific polycyclic aromatic hydrocarbons (PAHs) in combustion processes. researchgate.net

Applications of Acenaphthylene, 1 Ethynyl in Advanced Materials Science

Organic Semiconductors and Optoelectronic Devices

Organic semiconductors are foundational to next-generation electronic devices, offering advantages like low cost, flexibility, and tunable properties. wiley-vch.de PAHs are a prominent class of organic semiconductors due to their extended π-systems that facilitate charge transport. researchgate.net Acenaphthylene (B141429) and its derivatives are frequently employed as core structures in materials designed for optoelectronic applications, including solar cells, OLEDs, and OFETs. acs.orgresearchgate.net

Metal-free organic dyes are critical components in Dye-Sensitized Solar Cells (DSSCs), offering high molar extinction coefficients and synthetic versatility. acs.org Research has explored the use of acenaphthylene as a central π-conjugated core for DSSC dyes. acs.orgnih.gov In this context, ethynyl (B1212043) groups are crucial for creating extended π-bridges that connect electron-donating and electron-accepting moieties, a key feature of the "push-pull" architecture in efficient DSSC dyes. acs.orgresearchgate.net

A recent study detailed the synthesis and application of a series of dibranched dyes built upon a 1,2-diethynylacenaphthylene backbone. acs.org While not the mono-substituted 1-ethynyl-acenaphthylene, this research highlights the role of the ethynyl-functionalized acenaphthylene core. The synthesis involved Sonogashira coupling reactions, using the ethynyl groups to attach various aryl π-bridges and create a D–(π–A)₂ architecture. acs.orgfigshare.com The photovoltaic performance of these dyes was systematically investigated.

The dye featuring a phenylethynyl bridge demonstrated the most promising results. acs.orgnih.gov Without any co-adsorbent, it achieved a power conversion efficiency (PCE) of 2.51%. figshare.com This performance was enhanced to 3.15% with the addition of chenodeoxycholic acid (CDCA), which helps to prevent dye aggregation on the TiO₂ surface. acs.orgnih.gov The other derivatives with different aryl bridges showed significantly lower efficiencies, primarily due to a sharp decrease in the short-circuit current density (Jsc). nih.govfigshare.com The incident photon-to-current efficiency (IPCE) spectrum for the best-performing dye was notably high, reaching approximately 60% over a broad wavelength range from 400 to 550 nm. acs.org

Table 1: Photovoltaic Performance of Acenaphthylene-Based Dyes in DSSCs Data for the best performing cell under AM 1.5G illumination. acs.org

| Dye Derivative (Bridge) | Voc (V) | Jsc (mA/cm²) | Fill Factor (FF) | Efficiency (η) (%) |

| Phenylethynyl | 0.365 | 13.32 | 0.52 | 2.51 |

| Phenylethynyl (+CDCA) | 0.365 | 15.36 | 0.56 | 3.15 |

| Thiophene | 0.354 | 4.88 | 0.54 | 0.93 |

| Benzotriazole | 0.352 | 5.25 | 0.53 | 0.98 |

| Thieno[3,2-b]thiophene | 0.357 | 4.79 | 0.51 | 0.87 |

Acenaphthylene and other PAHs are fundamental building blocks for the emissive and charge-transporting layers in Organic Light-Emitting Diodes (OLEDs). researchgate.netnih.gov The performance of an OLED material is intrinsically linked to its electronic structure, particularly the HOMO-LUMO energy gap, which determines the emission color. ntu.edu.sg The introduction of ethynyl groups onto a PAH core like acenaphthylene provides a powerful tool for molecular engineering. researchgate.net

The terminal alkyne of Acenaphthylene, 1-ethynyl- can readily participate in powerful carbon-carbon bond-forming reactions, such as the Sonogashira cross-coupling or cyclotrimerization reactions. nih.gov These reactions allow for the precise extension of the π-conjugated system, enabling chemists to fine-tune the electronic properties of the final material. researchgate.net By strategically adding other aromatic or heteroaromatic units via the ethynyl linker, the bandgap can be narrowed, shifting the emission towards longer wavelengths (a red shift). This tunability is essential for creating a full spectrum of colors needed for display applications. Although direct use in a final device is not commonly reported, Acenaphthylene, 1-ethynyl- serves as a key intermediate synthon for constructing larger, more complex, and highly functional PAH-based materials for OLEDs. nih.gov

In the realm of Organic Field-Effect Transistors (OFETs), charge carrier mobility (µ) is a paramount performance metric. acs.org High mobility requires efficient intermolecular charge hopping, which is facilitated by close and orderly π-stacking of the organic semiconductor molecules in the solid state. uky.edu Acenaphthylene-based materials are actively investigated for OFET applications due to their rigid structure, which promotes such packing. rsc.orgsiu.edu

Functionalization of acenes and other PAHs with ethynyl groups is a proven strategy for creating high-performance OFET materials. uky.eduuni-heidelberg.de For instance, the introduction of triisopropylsilylethynyl (TIPS) groups to a pentacene (B32325) core enhances solubility for solution-processing while also directing the solid-state packing into a favorable "bricklayer" arrangement, leading to high charge mobility. uky.edukjmm.org The ethynyl group in Acenaphthylene, 1-ethynyl- serves a similar purpose, acting as a reactive site for introducing solubilizing groups or for polymerization to create conjugated copolymers. acs.org Copolymers incorporating acenaphthyl units have demonstrated high field-effect mobilities, with some reaching values as high as 0.2 cm²/(V·s) and exhibiting excellent on/off current ratios of up to 10⁶. acs.org

Polymer Chemistry and Polymerization Studies of Ethynyl-Containing Monomers

The ethynyl group is a highly reactive functional group for polymerization, enabling the synthesis of conjugated polymers with interesting electronic and optical properties. Monomers containing one or more ethynyl groups can be polymerized through various mechanisms.

Radiation-induced polymerization, using sources like gamma rays or electron beams, can initiate polymerization in the solid state. ichtj.waw.pl This technique has been applied to crystalline monomers such as acenaphthylene itself. metu.edu.tr For monomers containing ethynyl groups, radiation can initiate a free-radical chain reaction. nih.gov In the case of diethynylarenes, this process often leads to the formation of a crosslinked, insoluble polymer network because both alkyne units can react. nih.gov However, studies on p-diethynylbenzene have shown that using a low radiation dose can favor the formation of a soluble polymer, albeit with low conversion. nih.gov

Electroinitiated polymerization offers an alternative route that can provide greater control. researchgate.net The anionic polymerization of p-diethynylbenzene can be initiated electrochemically in polar solvents. researchgate.net A key finding from these studies is that the polymerization can proceed selectively at only one of the two ethynyl groups, resulting in a soluble, linear polymer with a conjugated polyene backbone and pendant, unreacted ethynyl groups. researchgate.net This mechanism suggests that a monomer like Acenaphthylene, 1-ethynyl-, with its single acetylenic bond, would be a suitable candidate for forming soluble, conjugated polymers via electroinitiation. dtic.mil

Transition metal catalysis is one of the most effective and versatile methods for the polymerization of monomers containing triple bonds. d-nb.info A variety of late transition metals, particularly nickel, palladium, and rhodium complexes, have been shown to be active catalysts. nih.govmdpi.com For diethynylarenes, nickel-based catalyst systems, such as Ni(Acac)₂/PPh₃, can promote polycyclotrimerization, where three ethynyl groups react to form a benzene (B151609) ring, leading to the formation of highly branched polymers. nih.gov

Late transition metal complexes are often noted for their tolerance to a wide range of functional groups, making them suitable for polymerizing complex monomers without reacting with the aromatic core. d-nb.info The polymerization of phenylacetylene, a close analogue to the reactive part of 1-ethynyl-acenaphthylene, is well-established using various transition metal catalysts. researchgate.net Furthermore, transition metal halides like WCl₆ and MoCl₅ have been used to polymerize acenaphthylene in copolymerization reactions. hanrimwon.com Therefore, the ethynyl group of Acenaphthylene, 1-ethynyl- represents the primary reactive site for transition metal-catalyzed polymerization, allowing it to be incorporated into a diverse range of polymer architectures with extended π-conjugation. tennessee.edu

Development of Molecular Wires and Components for Molecular Electronics

The field of molecular electronics aims to use individual molecules or nanoscale collections of molecules as electronic components, representing the ultimate goal in the miniaturization of electrical circuits. wikipedia.org A fundamental component in this endeavor is the "molecular wire," a molecule capable of conducting electrical current from one point to another. matthey.com The design of effective molecular wires hinges on creating extended π-conjugated systems that facilitate electron delocalization along the molecular backbone. lancs.ac.uk Acenaphthylene, 1-ethynyl- emerges as a significant building block in this context, offering a unique combination of a rigid, planar polycyclic aromatic hydrocarbon (PAH) core and a highly versatile ethynyl group.

The structure of 1-ethynylacenaphthylene is inherently suited for molecular electronics applications. The acenaphthylene unit provides a stable, electron-rich, and π-conjugated foundation. acs.org The ethynyl (–C≡C–) group is crucial for extending this conjugation. It can act as a linker, connecting multiple acenaphthylene units or joining the acenaphthylene core to other functional moieties or metallic contacts. iiti.ac.inacs.org This connection is often achieved through synthetic methods like the Sonogashira cross-coupling reaction, a powerful tool for constructing oligo(arylene-ethynylene) (OAE) type molecular wires. acs.orgpublish.csiro.au These OAEs are a prominent class of molecular wires due to their rigid, rod-like structures that ensure a defined length and facilitate efficient electronic communication between terminals. lancs.ac.uk

Connecting a PAH like acenaphthylene to metal centers via an alkyne spacer can introduce advanced functionalities useful for molecular wires and nonlinear optical materials. iiti.ac.in The electronic properties of such systems, particularly the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for their performance. lancs.ac.uk The HOMO-LUMO gap determines the energy required to excite an electron and thus influences the conductive properties of the molecule. Chemical modification, such as changing the π-spacers in an acenaphthylene-based dye, can effectively tune these energy levels and the corresponding absorption spectra. acs.org

Research into related acenaphthylene structures provides insight into the potential of 1-ethynylacenaphthylene derivatives. For instance, a study on chromophores using a 1,2-diethynylacenaphthylene backbone demonstrated how different arylethynyl π-bridges could modulate the electronic properties for applications in dye-sensitized solar cells, a field closely related to molecular electronics. acs.org The electrochemical and spectroscopic data from such studies are invaluable for designing molecular wires with tailored characteristics.

The table below summarizes key electronic properties for a series of related acenaphthylene-based dyes, illustrating the tunability of these systems.

| Compound | π-Bridge | HOMO (eV) | LUMO (eV) | Energy Gap (Eg) (eV) |

| 6a | Phenyl | -5.46 | -3.00 | 2.46 |

| 6b | Thiophene | -5.39 | -3.12 | 2.27 |

| 6c | Benzotriazole | -5.63 | -3.32 | 2.31 |

| 6d | Thieno[3,2-b]thiophene | -5.41 | -3.17 | 2.24 |

| Data sourced from a study on acenaphthylene-based dyes with arylethynyl π-bridges. acs.org The HOMO and LUMO energy levels were determined from electrochemical and spectroscopic measurements. |

Furthermore, the polymerization of 1-ethynylacenaphthylene would yield poly(1-ethynylacenaphthylene), a type of poly(arylacetylene). Polymers with a polyacetylene backbone are known to be electrically conductive, with conductivity that can be dramatically increased through doping. academiaromana-is.roaps.org Poly(arylacetylene)s can adopt helical conformations, and the conjugation along their polyene backbone serves as a unique chromophore. researchgate.net However, controlling the polymerization of diethynylarenes to prevent extensive crosslinking and produce soluble, processable polymers can be challenging. mdpi.com The successful synthesis of soluble polymers from related monomers suggests that with appropriate catalytic systems, well-defined poly(1-ethynylacenaphthylene) could be produced, potentially exhibiting interesting conductive and optical properties for advanced material applications. mdpi.com

Supramolecular Chemistry and Non Covalent Interactions of Acenaphthylene, 1 Ethynyl Derivatives

Design and Self-Assembly of Supramolecular Architectures

A comprehensive review of existing literature yields no specific studies detailing the design and self-assembly of supramolecular architectures based on Acenaphthylene (B141429), 1-ethynyl- or its derivatives. The principles of supramolecular design would suggest that the ethynyl (B1212043) group could act as a versatile handle for directing assembly through various interactions such as hydrogen bonding, halogen bonding, or coordination to metal centers. The planar, aromatic acenaphthylene core could facilitate π-π stacking interactions, a common motif in the self-assembly of many organic materials.

In analogous systems, researchers have successfully employed ethynyl-functionalized aromatic molecules to construct a variety of supramolecular structures, from simple dimers to complex, extended networks. The directionality and strength of the interactions can be tuned by introducing other functional groups onto the aromatic scaffold. However, the application of these established principles to Acenaphthylene, 1-ethynyl- remains a prospective area of research.

Intermolecular Interactions and Network Formation (e.g., Au/HeC Interactions)

There is currently no available research that specifically investigates the intermolecular interactions of Acenaphthylene, 1-ethynyl- derivatives in the context of forming supramolecular networks, including the specific case of gold-alkyne (Au/HeC) interactions. The interaction between gold surfaces or gold nanoparticles and terminal alkynes is a well-documented phenomenon that has been exploited for surface modification and the construction of molecular electronic devices. The acidic proton of the terminal alkyne and the π-system of the carbon-carbon triple bond can both engage in interactions with gold.

Studies on other terminal alkynes have shown that they can form ordered monolayers on gold surfaces, with the orientation and packing of the molecules dictated by a combination of Au-alkyne interactions and intermolecular forces between the aromatic cores. It is plausible that Acenaphthylene, 1-ethynyl- could exhibit similar behavior, potentially forming self-assembled monolayers with interesting photophysical or electronic properties. However, without experimental or theoretical studies on this specific compound, any discussion remains speculative.

Photochemical Reaction Pathways of Acenaphthylene, 1 Ethynyl

Photolysis Studies and Quantum Yield Investigations

Comprehensive literature searches did not yield specific experimental data on the photolysis or quantum yield of Acenaphthylene (B141429), 1-ethynyl-. Research in this specific area appears to be limited, and as such, no quantitative data on its photolytic stability or the efficiency of its photochemical transformations can be provided at this time. General principles of photochemistry suggest that the ethynyl (B1212043) group may influence the photophysical properties of the acenaphthylene chromophore, but without experimental studies, any discussion on quantum yields would be speculative.

Photodimerization Processes of Acenaphthylene Systems

The photodimerization of acenaphthylene is a well-documented [2+2] cycloaddition reaction that typically yields two stereoisomeric cyclobutane (B1203170) dimers: a syn (cis) dimer and an anti (trans) dimer. The stereochemical outcome of this reaction is highly dependent on the reaction conditions, including the solvent, the physical state of the reactants, and the presence of substituents on the acenaphthylene ring.

Irradiation of acenaphthylene in solution generally leads to a mixture of the syn and anti dimers, with the ratio often being solvent-dependent. In dilute solutions, the reaction is thought to proceed through the triplet excited state, while at higher concentrations, the singlet excited state can be involved, leading exclusively to the syn dimer.

Recent studies have demonstrated significant control over the stereoselectivity of acenaphthylene photodimerization. For instance, photomechanochemical conditions, such as ball milling during irradiation, have been shown to favor the formation of the syn dimer. rsc.org In contrast, solid-state irradiation of acenaphthylene crystals in the absence of mechanical stress predominantly yields the anti dimer. rsc.org Furthermore, conducting the dimerization in water, where acenaphthylene is insoluble, also results in a preference for the anti product. rsc.org The use of nanoreactors, such as polymersomes, has also been shown to steer the reaction towards the almost exclusive formation of the anti dimer.

The presence of a substituent at the 1-position of the acenaphthylene ring can significantly influence the regioselectivity and stereoselectivity of the photodimerization. For example, the ultraviolet irradiation of 1-substituted acenaphthylenes, such as those with cyano (CN) or carboxylic acid (CO₂H) groups, has been reported to yield mainly the head-to-tail cis photodimers in solution. rsc.org In the solid state, the topochemical photodimerization of acenaphthylene-1-carboxylic acid results in the head-to-head cis dimer. rsc.org These findings suggest that the 1-ethynyl substituent in Acenaphthylene, 1-ethynyl- would likely direct the photodimerization in a similar regio- and stereoselective manner, although specific experimental verification is required.

| Acenaphthylene System | Reaction Conditions | Major Product(s) | Reference |

|---|---|---|---|

| Acenaphthylene | Photomechanochemical (ball milling) | Syn dimer | rsc.org |

| Acenaphthylene | Solid-state (no milling) | Anti dimer | rsc.org |

| Acenaphthylene | In water (insoluble) | Anti dimer | rsc.org |

| Acenaphthylene | In polymersome nanoreactors | Anti dimer | |

| 1-Cyanoacenaphthylene | Solution (UV irradiation) | Head-to-tail cis dimer | rsc.org |

| Acenaphthylene-1-carboxylic acid | Solution (UV irradiation) | Head-to-tail cis dimer | rsc.org |

| Acenaphthylene-1-carboxylic acid | Solid-state (topochemical) | Head-to-head cis dimer | rsc.org |

Q & A

Q. Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify ethynyl protons (~2.5 ppm) and aromatic carbons.

- GC-MS : Confirms molecular ion peaks (m/z 152.19 for acenaphthylene derivatives) and purity.

- Melting Point Analysis : Verify crystallinity (92–93°C) against literature values to assess sample integrity .

Advanced: How does the ethynyl group influence the aromaticity and thermodynamic stability of acenaphthylene?

Methodological Answer :

The ethynyl group introduces strain and alters conjugation. Experimental studies (e.g., hydrogenation of acenaphthylene) combined with computational analysis (Hückel MO theory) reveal:

- Reduced resonance stabilization due to sp-hybridized carbons.

- Increased heat of combustion (e.g., 3554 kJ/mol for acenaphthylene derivatives) compared to non-ethynylated analogs .

Methodological: What experimental design principles ensure reproducibility in thermal decomposition studies of 1-ethynyl-acenaphthylene?

Q. Methodological Answer :

- Control Variables : Fix pyrolysis temperature (265–275°C) and pressure, using inert gas flow (e.g., nitrogen) to minimize oxidation .

- Data Collection : Employ real-time GC-MS for product quantification.

- Replication : Conduct triplicate runs with error bars (standard deviation) to account for instrumental variability .

Data Analysis: How should researchers address contradictions between computational and experimental yields of 1-ethynyl-acenaphthylene?

Q. Methodological Answer :

- Error Source Identification : Compare model assumptions (e.g., neglected side reactions) with experimental conditions.

- Sensitivity Analysis : Test the impact of varying rate constants on predicted yields.

- Validation : Use isotopic labeling (e.g., deuterated acenaphthylene) to trace reaction pathways .

Thermodynamic Analysis: What methodologies determine the enthalpy of combustion for 1-ethynyl-acenaphthylene?

Q. Methodological Answer :

- Calorimetry : Bomb calorimetry measures heat release under controlled oxygen excess.

- Corrections : Apply empirical corrections for side reactions (e.g., incomplete combustion) using CO₂ trapping and gravimetric analysis .

Environmental Analysis: How can trace 1-ethynyl-acenaphthylene be detected in environmental matrices?

Q. Methodological Answer :

- Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges for PAH enrichment.

- GC-MS with Isotopic Standards : Spike samples with deuterated acenaphthylene-d8 (160.24 g/mol) for internal calibration .

Safety: What are the critical safety protocols for handling 1-ethynyl-acenaphthylene in laboratories?

Q. Methodological Answer :

- Engineering Controls : Use fume hoods with ≥10 air changes/hour and local exhaust ventilation .

- PPE : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and flame-resistant lab coats.

- Storage : Keep in airtight containers away from ignition sources (flash point: 126°C) .

Reaction Kinetics: How do carbonization additives (e.g., ferrocene) affect the optical texture of 1-ethynyl-acenaphthylene-derived materials?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.